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Compound of Interest

Compound Name: Galunisertib monohydrate
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Introduction

The convergence of therapies targeting distinct but complementary oncogenic pathways
represents a promising frontier in cancer treatment. This document outlines the experimental
design for the combination of Galunisertib (LY2157299), a small molecule inhibitor of the
Transforming Growth-Factor Beta (TGF-) receptor |, and Nivolumab, a human immunoglobulin
G4 monoclonal antibody that blocks the Programmed Death-1 (PD-1) immune checkpoint. The
rationale for this combination lies in the potential for Galunisertib to remodel the tumor
microenvironment, which is often immunosuppressive due to TGF-f3 signaling, thereby
enhancing the anti-tumor immune response unleashed by Nivolumab's PD-1 blockade.[1][2]

Mechanism of Action: Signaling Pathways

Galunisertib: Targeting the TGF- Pathway

Galunisertib is an oral, small-molecule inhibitor of the TGF-f3 receptor | (TGF-BRI) kinase.[3][4]
TGF-f is a cytokine that plays a dual role in cancer; while it can suppress tumor formation in
early stages, it promotes tumor progression in advanced stages by inducing epithelial-
mesenchymal transition (EMT), angiogenesis, and immune suppression.[3][4] Galunisertib
specifically blocks the phosphorylation of SMAD2, a key downstream effector in the canonical
TGF-[3 signaling pathway, thereby abrogating its pro-tumorigenic effects.[1][3]
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Caption: Galunisertib inhibits TGF-BRI kinase, blocking SMAD2/3 phosphorylation.
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Nivolumab: Targeting the PD-1/PD-L1 Immune Checkpoint

Nivolumab is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on
activated T-cells.[5][6] In the tumor microenvironment, cancer cells can express Programmed
Death-Ligand 1 (PD-L1), which binds to PD-1 on T-cells.[7] This interaction delivers an
inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune
destruction.[5][7] Nivolumab blocks the PD-1/PD-L1 interaction, thereby restoring the T-cell's
ability to recognize and eliminate cancer cells.[5][8]

Tumor Cell

Blocks Binding

r-Cell )

v

(PD—l Receptor)~ ==

Inhibitory Signal

Restores Function

T-Cell Exhaustion

. T-Cell Activation
(Immune Evasion) :

(Tumor Cell Killing)
[}

Click to download full resolution via product page

Caption: Nivolumab blocks the PD-1 receptor, preventing T-cell inactivation.

Experimental Protocols
Preclinical Animal Model Protocol (Adapted from
Pancreatic Cancer Study)
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This protocol is based on studies using the KPC (Pdx1-Cre; LSL-KRASG12D; LSL-
TP53R172H) mouse model of advanced pancreatic ductal adenocarcinoma (PDAC).[9]

1. Animal Model:

Model: KPC mice, which spontaneously develop PDAC.

Age: 6-8 weeks at the start of treatment.

Housing: Standard pathogen-free conditions.

. Experimental Groups:

Group 1: Vehicle Control (e.g., Saline or PBS)

Group 2: Galunisertib monotherapy

Group 3: Anti-PD-1 antibody monotherapy (murine-specific, e.g., RMP1-14)

Group 4: Galunisertib and Anti-PD-1 combination therapy

. Dosing and Administration:

Galunisertib: 75 mg/kg, administered via intraperitoneal (IP) injection every other day.[9]

Anti-PD-1 Antibody: 200 g fixed dose, administered via IP injection every other day.[9]

Vehicle Control: Administered at the same volume and schedule as the treatment groups.

. Study Endpoints and Analysis:

Primary Endpoint: Tumor burden (measured by imaging, e.g., high-resolution ultrasound, or
by weight at necropsy).

Secondary Endpoints:

o Overall Survival (Kaplan-Meier analysis).
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o Immunohistochemistry (IHC) of tumor tissue for markers such as CD8+ T-cells, PD-L1,
and markers of fibrosis.

o Flow cytometry of tumor-infiltrating lymphocytes (TILs) to analyze T-cell populations
(CD4+, CD8+, Tregs).

o Gene expression analysis (RT-gPCR) on tumor tissue for fibrotic and immune-related
genes.

Clinical Trial Protocol (Adapted from NCT02423343
Phase Ib/ll Study)

This protocol is based on a Phase Ib/ll open-label study evaluating Galunisertib with Nivolumab
in patients with advanced refractory solid tumors and non-small cell lung cancer (NSCLC).[10]
[11][12]
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Patient Screening
(Inclusion/Exclusion Criteria)

Phase Ib: Dose Escalation
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Refractory Solid Tumors
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Caption: Workflow of the Phase Ib/ll clinical trial for Galunisertib and Nivolumab.
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. Study Design:

Phase Ib: Open-label, dose-escalation to determine the maximum tolerated dose (MTD) and
recommended Phase 2 dose (RP2D) of Galunisertib in combination with Nivolumab.[10][12]

Phase Il: Expansion cohort to evaluate the safety and preliminary efficacy of the combination
at the RP2D in specific tumor types (e.g., NSCLC).[10][12]

. Patient Eligibility (Inclusion Criteria Summary):
Age = 18 years.[10]
ECOG performance status of 0 or 1.[10]
Phase Ib: Advanced/refractory solid tumors.[11]

Phase Il (NSCLC cohort): Recurrent or refractory NSCLC with prior platinum-based therapy.
[11]

Treatment-naive for anti-PD-1, anti-PD-L1, or TGF-3 receptor inhibitors.[10]
Adequate organ function.[13]

. Treatment Regimen:
Cycles: 28-day cycles.[12]

Galunisertib: Administered orally twice daily (BID) for 14 days, followed by a 14-day rest
period.[10]

Nivolumab: 3 mg/kg administered as an intravenous (V) infusion every 2 weeks.[10]

Duration: Treatment continues until disease progression, unacceptable toxicity, or withdrawal
of consent.[12]

. Assessments:
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» Safety: Monitored via adverse event (AE) reporting (CTCAE), physical examinations, and
laboratory tests. The primary endpoint is to assess safety and tolerability.[12][14]

o Efficacy: Tumor responses assessed via imaging (e.g., CT or MRI) every 8-12 weeks
according to RECIST v1.1. Key endpoints include Objective Response Rate (ORR), Duration
of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[12]

o Biomarkers (Exploratory): Analysis of tumor tissue biopsies and/or blood samples for PD-L1
expression, tumor mutational burden (TMB), and changes in immune cell populations and
gene expression profiles.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from the NCT02423343 clinical trial,
focusing on the Phase Il cohort in non-small cell lung cancer (NSCLC).

Table 1: Dosing Regimen (Phase 1)

Drug Dose Schedule Administration

o 14 days on / 14 days
Galunisertib 150 mg BID . Oral
0

Nivolumab 3 mg/kg Every 2 weeks Intravenous (1V)

Data sourced from
clinical trial
NCT02423343.[10]
[12]

Table 2: Efficacy in Phase Il NSCLC Cohort (n=25)
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95% Confidence Interval

Efficacy Endpoint Result
(o)

Confirmed Partial Response )

249% (6 patients) -
(PR)
Stable Disease (SD) 16% (4 patients) -
Median Duration of Response

7.43 months 3.75, Not Reached
(DoR)
Median Progression-Free

_ 5.26 months 1.77,9.20

Survival (PFS)
Median Overall Survival (OS) 11.99 months 8.15, Not Reached

One additional patient had a
confirmed PR after initial

pseudo-progression.[2][10]

Table 3: Most Frequent Treatment-Related Adverse Events (AES) in Phase Il NSCLC Cohort

Adverse Event Frequency Percentage
Pruritus 9 patients 36%
Fatigue 8 patients 32%
Decreased Appetite 7 patients 28%

No Grade 4 or 5 treatment-
related AEs were observed in
this cohort.[10][12]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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